9-hydroperoxy-(10E,12Z)-octadecadienoate
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Overview
Description
9-HPODE(1-) is a HPODE(1-).
Scientific Research Applications
Marker for Lipid Peroxidation
9-Hydroperoxy-(10E,12Z)-octadecadienoate and related compounds have been studied as markers for lipid peroxidation. The hydroxy derivatives of unsaturated acids like 9-HODE and 13-HODE are stable and enriched in naturally occurring lipid peroxidation processes, making them nearly ideal markers for these processes (Spiteller & Spiteller, 1997).
Identification in Hydroperoxide Isomers
Research has identified new geometric isomers of methyl linoleate hydroperoxide, including methyl (10Z,12Z)-9-hydroperoxy-10,12-octadecadienoate. These isomers are present in autoxidized methyl linoleate hydroperoxide and have been identified using various spectroscopic methods, highlighting their role in the study of lipid oxidation (Tokita & Morita, 2000).
Thermal Conversions in Biomimetic Models
The compound has been used in studies modeling the thermal conversions of fatty acid hydroperoxides. Such studies provide insights into the enzymatic conversions of fatty acid hydroperoxides, aiding in understanding the formation of oxylipin derivatives, which are of value in various biochemical studies (Grechkin, Mukhtarova & Hamberg, 2005).
Role in Aromatase Inhibition
It's been identified as an aromatase inhibitor in extracts from Urtica dioica roots, suggesting its potential in studies related to hormone regulation and possibly in cancer research (Kraus, Spiteller & Bartsch, 1991).
Interaction with Hematin and LDL Oxidation
Studies show that hydrogen sulfide can destroy lipid hydroperoxides like 9-HPODE in oxidized low-density lipoprotein (LDL), turning them into less reactive compounds. This points towards its potential role in understanding the pathobiological activity of oxidized LDL and its implications in cardiovascular diseases (Muellner et al., 2009).
properties
Product Name |
9-hydroperoxy-(10E,12Z)-octadecadienoate |
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Molecular Formula |
C18H31O4- |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/p-1/b8-6-,14-11+ |
InChI Key |
JGUNZIWGNMQSBM-ZJHFMPGASA-M |
Isomeric SMILES |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)[O-])OO |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)[O-])OO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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